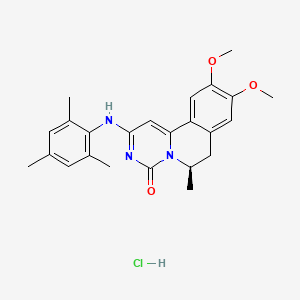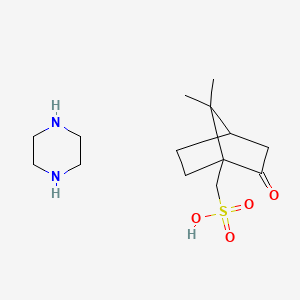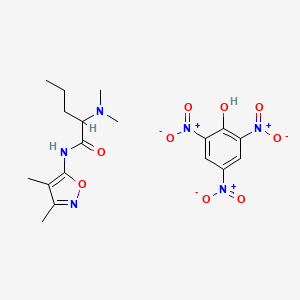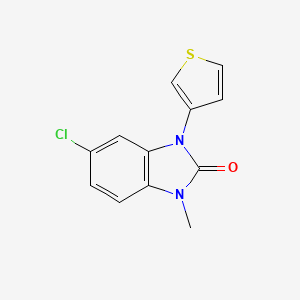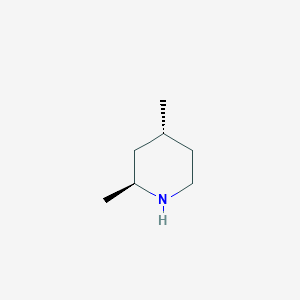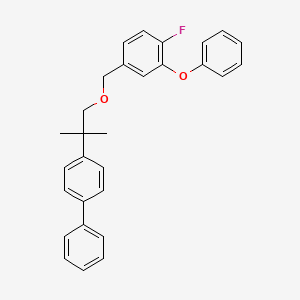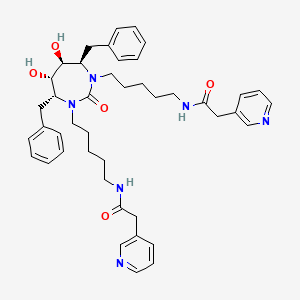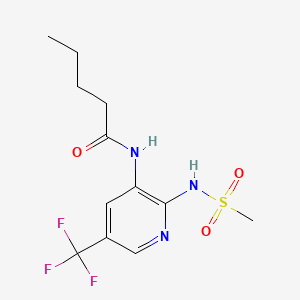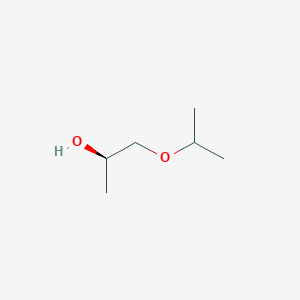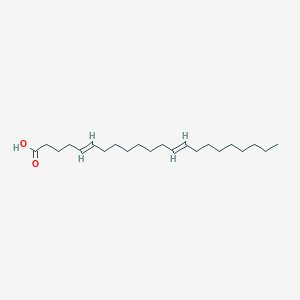
5,13-Docosadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,13-Docosadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds located at the 5th and 13th carbon positions. This compound is also known by its IUPAC name, (5Z,13Z)-docosa-5,13-dienoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,13-Docosadienoic acid can be synthesized through the hydrolysis of meadowfoam fatty amides. The process involves recrystallization from hexane to obtain crystals of monoenoic fatty amides, which are then hydrolyzed to yield meadowfoam fatty acids enriched in this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of meadowfoam oil, which is rich in this fatty acid. The oil is subjected to high-pressure steam splitting to obtain the fatty acids, followed by further purification processes such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5,13-Docosadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the double bonds into epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
5,13-Docosadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in analytical chemistry.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of lubricants, cosmetics, and biodegradable polymers
Mécanisme D'action
The mechanism of action of 5,13-docosadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various biochemical pathways. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linoleic acid: An 18-carbon fatty acid with two double bonds at the 9th and 12th positions.
Arachidonic acid: A 20-carbon fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Docosahexaenoic acid: A 22-carbon fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
5,13-Docosadienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linoleic acid and arachidonic acid, it has a longer carbon chain and fewer double bonds, making it more stable and less prone to oxidation. Compared to docosahexaenoic acid, it has fewer double bonds, which affects its role in cell membrane dynamics and signaling .
Propriétés
Numéro CAS |
182305-58-4 |
|---|---|
Formule moléculaire |
C22H40O2 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
(5E,13E)-docosa-5,13-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,17-18H,2-8,11-16,19-21H2,1H3,(H,23,24)/b10-9+,18-17+ |
Clé InChI |
HVHVBKMJDJLCEQ-RKHHRFTBSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCC/C=C/CCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



